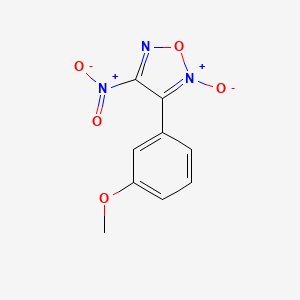
3,3'-(1,2-diazenediyl)bis(4-phenyl-1,2,5-oxadiazole)
Overview
Description
3,3'-(1,2-diazenediyl)bis(4-phenyl-1,2,5-oxadiazole), commonly known as DPDPO, is a nitrogen-containing heterocyclic compound. DPDPO has been widely studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
Mechanism of Action
The mechanism of action of DPDPO is not fully understood. However, it has been reported that DPDPO can act as a scavenger of ROS, which are highly reactive molecules that can cause oxidative damage to cells. DPDPO can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPDPO has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that DPDPO can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. DPDPO has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that DPDPO can reduce the levels of inflammatory mediators and improve the survival rate in animal models of sepsis.
Advantages and Limitations for Lab Experiments
DPDPO has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of metal ions and ROS. It is also a potent inhibitor of COX-2 and exhibits anti-inflammatory and anti-cancer activities. However, there are some limitations to the use of DPDPO in lab experiments. DPDPO is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, DPDPO has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on DPDPO. One potential direction is to investigate the structure-activity relationship of DPDPO and its analogs, in order to identify compounds with improved bioavailability and efficacy. Another potential direction is to explore the therapeutic potential of DPDPO in various disease models, including cancer, inflammatory diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for DPDPO and its analogs may facilitate their widespread use in scientific research.
Scientific Research Applications
DPDPO has been extensively studied for its potential applications in various fields of scientific research. In material science, DPDPO has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, DPDPO has been used as a reagent for the determination of trace amounts of nitrite. In biological research, DPDPO has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). DPDPO has also been reported to exhibit anti-inflammatory and anti-cancer activities.
properties
IUPAC Name |
bis(4-phenyl-1,2,5-oxadiazol-3-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2/c1-3-7-11(8-4-1)13-15(21-23-19-13)17-18-16-14(20-24-22-16)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVZHNDCABNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NC3=NON=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-phenyl-1,2,5-oxadiazol-3-yl)diazene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)


![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride](/img/structure/B3825133.png)


![N~2~-(tert-butyl)-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B3825149.png)


![6-oxo-6H-benzo[c]chromene-10-carboxylic acid](/img/structure/B3825168.png)

![N-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3825181.png)